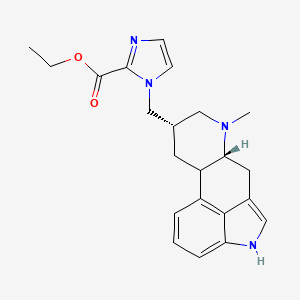
(5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including alkylation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the target compound.
Industrial Production Methods
Industrial production of ergoline derivatives may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ergoline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation of an alcohol group may yield a ketone or aldehyde.
Scientific Research Applications
Ergoline derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, such as anti-migraine or anti-psychotic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ergoline derivatives involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed effects. For example, some ergoline derivatives act as agonists or antagonists at serotonin receptors, influencing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R,8S,10R)-8-((2-Ethoxycarbonyl-1H-imidazolyl)methyl)-6-methylergoline include other ergoline derivatives such as:
- Lysergic acid diethylamide (LSD)
- Ergotamine
- Bromocriptine
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other ergoline derivatives.
Properties
CAS No. |
162070-31-7 |
|---|---|
Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 1-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-2-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)21-23-7-8-26(21)13-14-9-17-16-5-4-6-18-20(16)15(11-24-18)10-19(17)25(2)12-14/h4-8,11,14,17,19,24H,3,9-10,12-13H2,1-2H3/t14-,17?,19+/m0/s1 |
InChI Key |
UHBBQWRACBQOJF-AHMQINRISA-N |
Isomeric SMILES |
CCOC(=O)C1=NC=CN1C[C@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
Canonical SMILES |
CCOC(=O)C1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


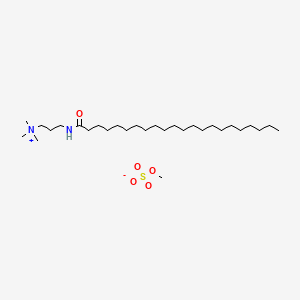
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)

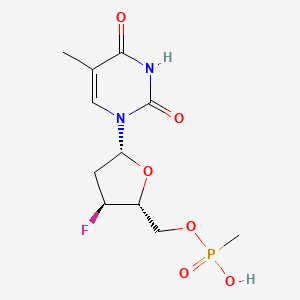
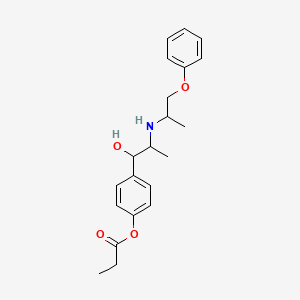
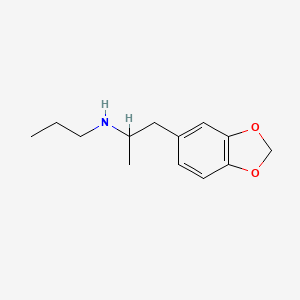
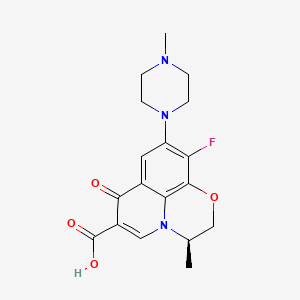
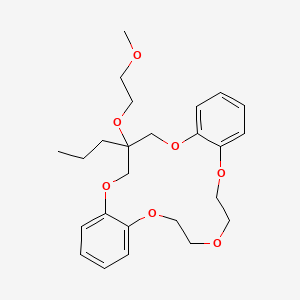


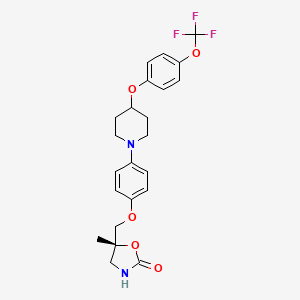

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
